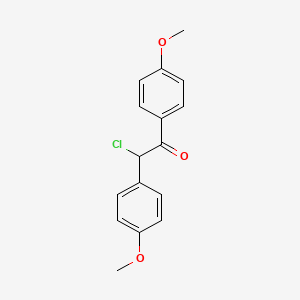

2-Chloro-1,2-bis(4-methoxyphenyl)ethan-1-one

Description

Properties

IUPAC Name |

2-chloro-1,2-bis(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO3/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMXKLIXWSDSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397522 | |

| Record name | 2-Chloro-1,2-bis(4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71193-36-7 | |

| Record name | 2-Chloro-1,2-bis(4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,2-bis(4-methoxyphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This method uses anisole (methoxybenzene) as the starting material, which undergoes acylation with 2-chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,2-bis(4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

2-Chloro-1,2-bis(4-methoxyphenyl)ethan-1-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1,2-bis(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Chloro vs. Hydroxy, Bromo, and Ethoxy Groups

2-Hydroxy-1,2-bis(4-methoxyphenyl)ethan-1-one (p-Anisoin)

- Molecular Formula : C₁₆H₁₆O₄ .

- Key Differences :

- The hydroxyl group replaces the chloro substituent, enabling hydrogen bonding and participation in condensation reactions (e.g., benzoin or imidazole synthesis) .

- Higher synthetic yield (91%) compared to halogenated analogs due to milder reaction conditions .

- Applications: Intermediate in heterocycle synthesis (e.g., imidazoles) .

2-Bromo-1,2-bis(4-methoxyphenyl)ethan-1-one

- Molecular Formula : C₁₆H₁₅BrO₃ .

- Key Differences: Bromine’s larger atomic radius and weaker C-Br bond enhance reactivity in nucleophilic substitutions compared to the chloro analog. Lower synthetic yield (27%) due to challenges in halogenation . Applications: Potential use in Suzuki-Miyaura couplings.

2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone

Aromatic Ring Modifications: Methoxy vs. Methyl Substituents

2-Chloro-1,2-bis(4-methylphenyl)ethan-1-one

Structural Analogues with Expanded Aromatic Systems

Chlorotrianisene (1-Chloro-1,2,2-tris(4-methoxyphenyl)ethene)

Tabulated Comparison of Key Properties

Environmental Impact

- Methoxy groups enhance biodegradability compared to chlorinated analogs like DDT derivatives (e.g., 4,4'-DDE), which persist in ecosystems .

Biological Activity

2-Chloro-1,2-bis(4-methoxyphenyl)ethan-1-one, also known as a derivative of 4-methoxyacetophenone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, making it a subject of various research studies aimed at elucidating its mechanisms of action and therapeutic applications.

The molecular formula for this compound is , with a molecular weight of 302.75 g/mol. The synthesis typically involves chlorination of 4-methoxyacetophenone using reagents such as thionyl chloride or phosphorus pentachloride under reflux conditions. This process results in the formation of the chloro derivative, which is crucial for its subsequent biological activities .

The biological activity of this compound can be attributed to its electrophilic nature due to the carbonyl group and the chlorine atom. These functional groups facilitate nucleophilic attacks by biological molecules, leading to various biochemical interactions.

Anticancer Activity

Research indicates that this compound can inhibit key signaling pathways involved in cancer cell proliferation. Notably, it has been shown to interfere with the PI3K/Akt/mTOR pathway, which is critical for tumor cell survival and growth. This inhibition leads to apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential that could be leveraged in developing new antibiotics .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study evaluating the antimicrobial efficacy showed that this compound had significant inhibitory effects on bacterial growth at concentrations as low as 32 μg/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer Evaluation : In vitro assays indicated that concentrations of 10 µM led to a reduction in cell viability in various cancer cell lines by over 50%, with mechanisms linked to apoptosis induction and cell cycle arrest .

Data Table: Biological Activities

| Activity Type | Target Organisms/Cells | Effective Concentration | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 μg/mL | Disruption of cell membrane integrity |

| Escherichia coli | 32 μg/mL | Inhibition of protein synthesis | |

| Anticancer | Various cancer cell lines | 10 µM | Inhibition of PI3K/Akt/mTOR pathway |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Chloro-1,2-bis(4-methoxyphenyl)ethan-1-one, and how can reaction conditions be optimized?

A nucleophilic substitution or Friedel-Crafts acylation approach is typically employed. For example, analogous chloro-substituted ketones are synthesized via refluxing hydroxyacetophenone derivatives with chlorinated reagents in ethanol, using anhydrous potassium carbonate as a base (e.g., 6-hour reflux at 50 mL ethanol scale) . Optimization involves monitoring reaction progress via TLC or color changes, followed by purification via recrystallization (ethanol is common) . Adjusting stoichiometry (e.g., 1:1.2 molar ratio of precursor to chlorinating agent) and temperature control can enhance yield.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR/IR Spectroscopy : Confirm the chloro and methoxyphenyl groups via H NMR (e.g., aromatic protons at δ 6.8–7.8 ppm, methoxy at δ ~3.8 ppm) and IR (C=O stretch ~1700 cm) .

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides bond lengths, angles, and packing motifs. For example, related bromo-methoxyphenyl ethanones show C–Cl bond lengths of ~1.74 Å and planar ketone geometry .

Q. What are the common reactivity patterns of this ketone in organic synthesis?

The chloro and ketone groups enable nucleophilic substitutions (e.g., with amines or thiols) or participation in cyclization reactions. For instance, similar chloro-ketones serve as intermediates for heterocycles (e.g., quinazolines) or polymer precursors via condensation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or polymorphism?

Single-crystal X-ray studies using SHELX programs (e.g., SHELXD for structure solution) reveal deviations from ideal geometry, such as torsional angles between methoxyphenyl rings. For example, analogous compounds exhibit pseudo-centrosymmetric packing with R-factors < 0.06, validated against high-resolution data . Discrepancies in bond lengths (e.g., C–Cl vs. C–Br) may indicate electronic effects or crystal-packing stresses .

Q. What role do hydrogen-bonding networks play in the solid-state properties of this compound?

Graph-set analysis (as per Etter’s formalism) identifies motifs like chains from C–H···O interactions between ketones and methoxy groups. Such patterns influence melting points, solubility, and mechanical stability . For instance, hydroxylated analogs (e.g., p-Anisoin) form stronger O–H···O bonds, altering thermal stability .

Q. How can computational methods complement experimental data in studying reaction mechanisms?

DFT calculations (e.g., Gaussian or ORCA) model transition states for nucleophilic substitutions, predicting regioselectivity. For example, the chloro group’s electrophilicity can be quantified via Fukui indices, while solvent effects (e.g., ethanol polarity) are simulated using COSMO-RS .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

Discrepancies between solution-phase (NMR) and solid-state (X-ray) data may arise from dynamic effects (e.g., keto-enol tautomerism) or polymorphism. Cross-validate via variable-temperature NMR and DSC to detect phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.